molecular formula C10H10FN B132941 4-(2-Fluorophenyl)butanenitrile CAS No. 143654-61-9

4-(2-Fluorophenyl)butanenitrile

Cat. No.: B132941
CAS No.: 143654-61-9
M. Wt: 163.19 g/mol
InChI Key: MAGRXGJXJWRBQO-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)butanenitrile is a chemical compound with the molecular formula C10H10FN. It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a butanenitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-Fluorophenyl)butanenitrile can be synthesized through several methods. One common approach involves the reaction of 2-fluorobenzyl chloride with butanenitrile in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenyl)butanenitrile undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in dry ether.

    Oxidation: Potassium permanganate in aqueous medium.

Major Products Formed

    Substitution: Formation of various substituted phenyl derivatives.

    Reduction: Formation of 4-(2-fluorophenyl)butylamine.

    Oxidation: Formation of 4-(2-fluorophenyl)butanoic acid.

Scientific Research Applications

4-(2-Fluorophenyl)butanenitrile has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: Employed in the development of advanced materials with specific electronic properties.

    Biological Studies: Investigated for its potential interactions with biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)butanenitrile involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chlorophenyl)butanenitrile
  • 4-(2-Bromophenyl)butanenitrile
  • 4-(2-Methylphenyl)butanenitrile

Uniqueness

4-(2-Fluorophenyl)butanenitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This fluorine substitution can significantly influence the compound’s reactivity, stability, and interaction with biological targets compared to its chloro, bromo, and methyl analogs.

Properties

IUPAC Name

4-(2-fluorophenyl)butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN/c11-10-7-2-1-5-9(10)6-3-4-8-12/h1-2,5,7H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGRXGJXJWRBQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCCC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70625688
Record name 4-(2-Fluorophenyl)butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143654-61-9
Record name 4-(2-Fluorophenyl)butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 9.89 gm of sodium cyanate in 35 ml of dimethylsulfoxide (hereinafter abbreviated as DMSO) was added dropwise a solution of 31.2 gm of the compound prepared in (4) above in 70 ml of DMSO. The mixture was stirred for 12 hours at room temperature. After the addition of 500 ml of water, the mixture was extracted twice with 200 ml of ether. The extract was washed with water and saturated brine in this order, and dried over anhydrous sodium sulfate. The solvent was evaporated to obtain 15.4 gm of the title compound.
Name
sodium cyanate
Quantity
9.89 g
Type
reactant
Reaction Step One
[Compound]
Name
compound
Quantity
31.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
70 mL
Type
solvent
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
35 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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